ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate, also known as ECPP, is a chemical compound that has gained significant attention in the field of scientific research. ECPP is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and GABA. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to interact with specific receptors, including 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, there are also some limitations to its use. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, the synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate requires specialized equipment and expertise, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate. Researchers are also interested in further exploring the mechanism of action of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate and its potential applications in the treatment of various neurological disorders. Additionally, there is a need for further studies to determine the long-term effects and safety profile of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.
Synthesemethoden
The synthesis of ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl isothiocyanate. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature, and reaction time. The product is then purified using chromatographic techniques to obtain pure ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant biological activity, including anticonvulsant, anxiolytic, and antidepressant effects. ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate has been identified as a potential lead compound for the development of new drugs to treat various neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-2-18-13(17)16-9-7-15(8-10-16)12(19)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCOHMROXFFGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.